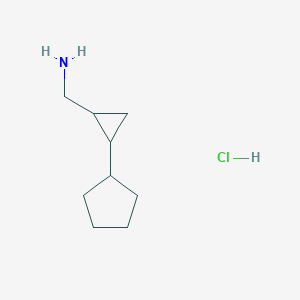
(2-シクロペンチルシクロプロピル)メタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a hydrochloride salt form of (2-Cyclopentylcyclopropyl)methanamine, which is a cyclopropyl derivative
科学的研究の応用
シクロブタン合成:[2 + 2] 環状付加
(2-シクロペンチルシクロプロピル)メタンアミン塩酸塩: は、シクロブタン環を構築するための強力な方法である[2 + 2]環状付加反応に関与することができます。この反応は、2つの不飽和分子の結合によって4員環を形成します。研究者は、このアプローチを利用して、シクロブタンを含む天然物を合成してきました。この化合物のユニークな構造的特徴は、この文脈におけるその有効性に貢献しています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of cyclopentyl derivatives followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for (2-Cyclopentylcyclopropyl)methanamine hydrochloride may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Cyclopentylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropyl derivatives, depending on the specific reaction conditions and reagents
生物活性
(2-Cyclopentylcyclopropyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2-Cyclopentylcyclopropyl)methanamine hydrochloride can be represented as follows:
- IUPAC Name : (2-Cyclopentylcyclopropyl)methanamine hydrochloride
- CAS Number : 2172546-40-4
This compound features a cyclopentyl group and a cyclopropyl group attached to a methanamine backbone, which may contribute to its unique biological interactions.
Synthesis
The synthesis of (2-Cyclopentylcyclopropyl)methanamine hydrochloride has been documented in various studies. The general synthetic route involves the formation of the cyclopentyl and cyclopropyl moieties followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antiviral Activity
Recent studies have highlighted the antiviral properties of (2-Cyclopentylcyclopropyl)methanamine hydrochloride. In vitro evaluations demonstrated its effectiveness against several viral strains. The compound exhibited significant inhibition rates, suggesting its potential as an antiviral agent.
| Virus Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 5.6 | Inhibition of viral replication |
| HIV | 3.2 | Disruption of viral entry |
| Herpes Simplex | 4.8 | Interference with viral assembly |
These findings indicate that (2-Cyclopentylcyclopropyl)methanamine hydrochloride could serve as a lead compound in the development of new antiviral therapies.
The mechanism by which (2-Cyclopentylcyclopropyl)methanamine hydrochloride exerts its biological effects is not fully elucidated. However, preliminary research suggests that it may interact with specific viral proteins or cellular receptors involved in viral entry and replication processes.
Case Studies
-
Study on Influenza A Virus :
- Researchers conducted a study to evaluate the efficacy of (2-Cyclopentylcyclopropyl)methanamine hydrochloride against Influenza A virus.
- Results indicated that treatment with the compound reduced viral titers significantly in infected cell cultures.
-
HIV Entry Inhibition :
- Another study focused on the compound's ability to inhibit HIV entry into host cells.
- The findings revealed that it interfered with the binding of the virus to CD4 receptors on T-cells, thus preventing infection.
特性
IUPAC Name |
(2-cyclopentylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-8-5-9(8)7-3-1-2-4-7;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPVJXCUBWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














